molecular formula C19H16O4 B5191134 7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one CAS No. 6157-14-8

7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B5191134
CAS No.: 6157-14-8
M. Wt: 308.3 g/mol
InChI Key: FQCILNHNLWONEF-UHFFFAOYSA-N
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Description

7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one: is a synthetic organic compound belonging to the chromenone family. This compound is characterized by its chromen-2-one core structure, which is substituted with a methyl group at the 7th position, a phenyl group at the 4th position, and a 2-oxopropoxy group at the 5th position. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methylchromen-2-one and 4-phenylchromen-2-one.

    Formation of 2-oxopropoxy Group: The 2-oxopropoxy group is introduced through an esterification reaction. This involves reacting the chromenone derivative with a suitable esterifying agent, such as ethyl acetoacetate, under acidic or basic conditions.

    Substitution Reactions: The phenyl and methyl groups are introduced through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Alcohol derivatives with reduced carbonyl groups.

    Substitution Products: Compounds with different substituents replacing the phenyl or methyl groups.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: The compound is used as a precursor for synthesizing various chromenone derivatives with potential biological activities.

Biology:

    Enzyme Inhibition: It is studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Industry:

    Material Science: It is used in the development of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

  • 7-methyl-5-(2-oxopropoxy)-4-propyl-2H-chromen-2-one
  • 4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one

Comparison:

  • Structural Differences: The similar compounds differ in the substituents attached to the chromenone core. For example, 7-methyl-5-(2-oxopropoxy)-4-propyl-2H-chromen-2-one has a propyl group instead of a phenyl group.
  • Biological Activity: The differences in substituents can lead to variations in biological activity, making each compound unique in its potential applications.

Properties

IUPAC Name

7-methyl-5-(2-oxopropoxy)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-12-8-16(22-11-13(2)20)19-15(14-6-4-3-5-7-14)10-18(21)23-17(19)9-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCILNHNLWONEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387397
Record name 7-Methyl-5-(2-oxopropoxy)-4-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6157-14-8
Record name 7-Methyl-5-(2-oxopropoxy)-4-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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